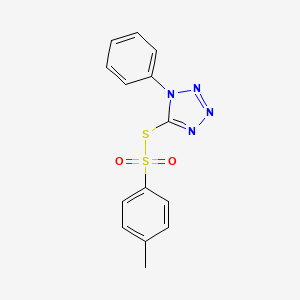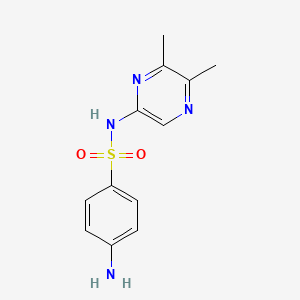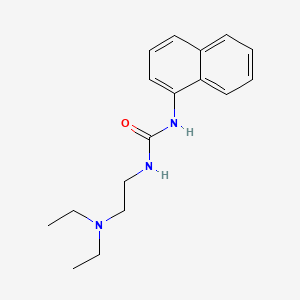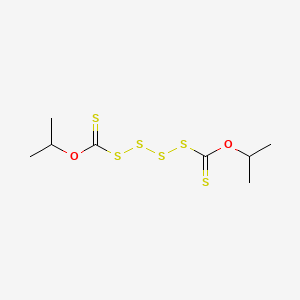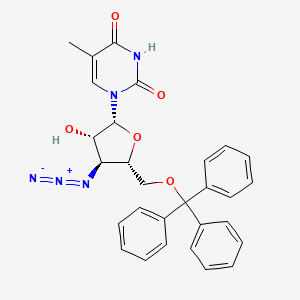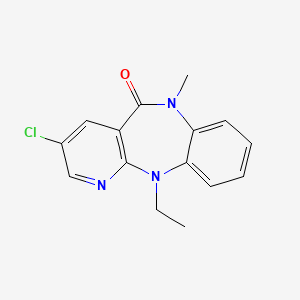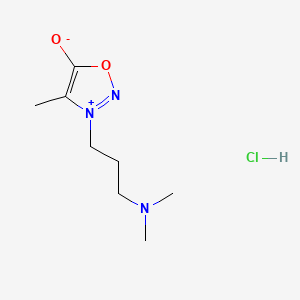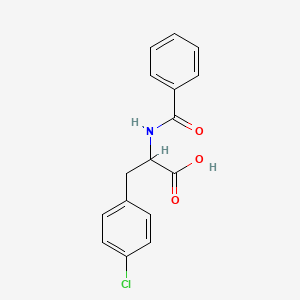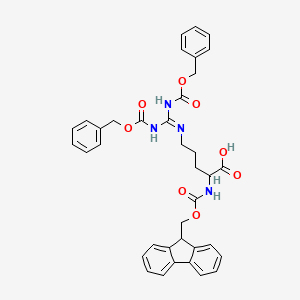
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- is an organic compound with the molecular formula C15H26O. It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 2-ethylbicyclo(2.2.1)hept-7-yl group. This compound is known for its unique structure and properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- typically involves the reaction of cyclohexanol with a suitable bicyclic compound under specific conditions. One common method is the catalytic hydrogenation of the corresponding ketone precursor. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound back to its alcohol form or further reduce it to hydrocarbons.
Substitution: The hydroxyl group in Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines or ammonia can be used for amination reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halides, amines
科学的研究の応用
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be compared with other similar compounds such as:
Cyclohexanol: The parent compound, which lacks the bicyclic substituent.
Bicyclo(2.2.1)heptanol: A similar compound with a different substitution pattern.
2-Ethylbicyclo(2.2.1)heptane: A hydrocarbon analog without the hydroxyl group.
Uniqueness
The uniqueness of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- lies in its combination of the cyclohexanol and bicyclic structures, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
92046-49-6 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
1-(2-ethyl-7-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-11-10-12-6-7-13(11)14(12)15(16)8-4-3-5-9-15/h11-14,16H,2-10H2,1H3 |
InChIキー |
PHRZEOQUGQZZJN-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2CCC1C2C3(CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



